molecular formula C20H19ClN4O3S2 B2894493 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2319831-15-5

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2894493
CAS No.: 2319831-15-5
M. Wt: 462.97
InChI Key: QQNSBOONJJWYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[c]pyrazole core substituted with a carboxamide group at position 3. The carboxamide nitrogen is linked to a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety, while position 2 of the pyrazole is substituted with a 1,1-dioxothiolan-3-yl group (sulfolane derivative). The sulfolane group introduces polarity due to its sulfone (-SO₂-) functionality, which may enhance aqueous solubility compared to non-polar analogs.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c21-13-6-4-12(5-7-13)17-10-29-20(22-17)23-19(26)18-15-2-1-3-16(15)24-25(18)14-8-9-30(27,28)11-14/h4-7,10,14H,1-3,8-9,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSBOONJJWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential pharmaceutical applications. The thiazole and cyclopenta[c]pyrazole moieties are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H16ClN3O3SC_{22}H_{16}ClN_3O_3S with a molecular weight of 463.89 g/mol. The structure includes a chlorophenyl group and a thiazole ring, which contribute to its biological activity.

Property Value
Molecular FormulaC22H16ClN3O3S
Molecular Weight463.89 g/mol
CAS NumberNot available

Antimicrobial Activity

Research has demonstrated that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays moderate to strong antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a significant reduction in inflammation markers when administered in controlled doses. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines .

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that inhibit cell proliferation. The exact mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Liu et al. (2020) assessed the antimicrobial efficacy of various thiazole derivatives including the compound . The results indicated that it inhibited the growth of Salmonella typhi with an IC50 value of 15 µg/mL .

Case Study 2: Anti-inflammatory Mechanism
Research by Zhang et al. (2021) highlighted the compound's ability to reduce inflammation in a rat model of arthritis. The study reported a decrease in paw swelling and inflammatory cytokines after treatment with the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Thiazole Carboxamides

Compounds sharing the pyrazole-thiazole-carboxamide scaffold (Table 1) exhibit variations in substituents that influence physicochemical and pharmacological properties.

Compound Name / ID Key Substituents Molecular Weight Synthesis Yield (%) Bioactivity (if reported) Reference
Target Compound Cyclopenta[c]pyrazole, 4-(4-Cl-Ph)-thiazole, 1,1-dioxothiolan ~550 (estimated) N/A N/A -
3b () 5-Chloro-1-(4-Cl-Ph)-pyrazole, 4-cyano-pyrazole 437.1 68 N/A
Compound 31 () Quinoline-4-carboxamide, 4-cyanobenzyl, trifluoromethyl 515.5 15 GLUT1 inhibition
N-[4-(4-Cl-Ph)-thiazol-2-yl]thiourea () Thiourea, 4-Cl-Ph-thiazole 313.8 N/A Anti-tumor activity
5-(4-Cl-Ph)-pyrazole () 2,4-Dichlorophenyl, 3-pyridylmethyl 474.8 N/A CB1 antagonist (IC₅₀ = 0.139 nM)

Key Observations :

  • Synthesis Efficiency : The target compound’s synthesis likely involves coupling reactions similar to those in (EDCI/HOBt-mediated amidation, yields 62–71%) , though complex substituents (e.g., sulfolane) may reduce yields compared to simpler analogs.
  • Bioactivity Trends: Pyrazole-thiazole carboxamides demonstrate diverse activities, including anti-tumor () and receptor antagonism (). The sulfolane group in the target compound may modulate pharmacokinetics (e.g., solubility, metabolic stability) compared to halogenated or cyano-substituted analogs.
Thiazole Derivatives with Sulfone/Sulfolane Moieties
Compound Name / ID Sulfone/Sulfolane Substituent Molecular Weight Key Feature Reference
Target Compound 1,1-Dioxothiolan-3-yl ~550 Cyclopenta[c]pyrazole core -
N-[4-(1,3-benzothiazol-2-yl)phenyl]-... Thiazolo[2,3-c]triazol-3-yl sulfanyl 565.9 Benzothiazole-triazole hybrid
Compound 6a () Acetamide, 4-hydroxy-3-methoxyphenyl 278.3 COX/LOX inhibition

Key Observations :

  • The sulfolane group in the target compound distinguishes it from sulfur-containing analogs (e.g., sulfanyl in ).

Pharmacological and Computational Insights

  • Anti-inflammatory Potential: A structurally related compound in , featuring a 4-(4-chlorophenyl)thiazol-2-yl group, showed anti-inflammatory activity via molecular docking studies targeting cyclooxygenase (COX) . The target compound’s sulfolane substituent may similarly influence COX/LOX binding.
  • Receptor Antagonism : Pyrazole-carboxamides in exhibit potent CB1 receptor antagonism (IC₅₀ = 0.139 nM), suggesting that the target compound’s pyrazole core could be tailored for receptor modulation .

Preparation Methods

Cyclocondensation of Hydrazines with Cyclic Diketones

The cyclopenta[c]pyrazole scaffold is constructed via a [3+2] cycloaddition between substituted hydrazines and cyclopentanone derivatives. As demonstrated in tricyclic pyrazole syntheses, 1,3-diketones such as cyclopenta-1,3-dione undergo cyclization with methylhydrazine in ethanol under reflux to yield 2H,4H,5H,6H-cyclopenta[c]pyrazole intermediates. The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), which facilitates nucleophilic attack and ring closure via a Mannich-type mechanism.

Carboxylic Acid Functionalization

The C-3 position of the cyclopenta[c]pyrazole is functionalized through Vilsmeier-Haack formylation followed by oxidation. Treatment with POCl₃/DMF generates the aldehyde intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions. This step achieves 75–85% yields, with purity confirmed by ¹H NMR (δ 12.8 ppm for COOH) and HRMS.

Preparation of 1,1-Dioxo-1λ⁶-Thiolan-3-Yl Substituent

Photochemical Rearrangement of Sulfoxides

The thiolan-3-yl sulfone moiety is synthesized via photochemical rearrangement of cyclic sulfoxides. As reported by, irradiation of 3-sulfinylcyclopentane (λ = 300 nm) in benzene induces a-sigmatropic shift, yielding thiolane 1-oxide with 92% efficiency. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the sulfoxide to the sulfone, confirmed by ¹³C NMR (δ 55.2 ppm for SO₂).

Stereoselective Functionalization at C-3

The thiolan-3-yl group is introduced via Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert the configuration of secondary alcohols. Coupling the sulfone with tert-butyl bromoacetate under SN2 conditions installs the acetylene spacer, enabling later conjugation.

Synthesis of 4-(4-Chlorophenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Cyclization

The 1,3-thiazole ring is assembled via Hantzsch reaction between 4-chlorophenylthiourea and α-bromoketones. Heating 4-chlorophenyl isothiocyanate with methyl bromopyruvate in ethanol at 80°C for 12 hours affords 4-(4-chlorophenyl)-1,3-thiazol-2-amine in 68% yield. LC-MS analysis shows m/z 211.0 [M+H]⁺, aligning with theoretical values.

Amination at C-2

The C-2 amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate in THF, ensuring stability during subsequent coupling reactions. Deprotection with TFA (trifluoroacetic acid) regenerates the free amine prior to amide bond formation.

Coupling Strategies for Final Assembly

Carboxylic Acid Activation

The cyclopenta[c]pyrazole-3-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, forming the reactive acyloxyphosphonium intermediate.

Amide Bond Formation

The activated acid is coupled with 4-(4-chlorophenyl)-1,3-thiazol-2-amine at 0°C for 2 hours, achieving 82% conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1), with final characterization by ¹H NMR (δ 8.3 ppm for CONH) and HRMS (m/z 529.2 [M+H]⁺).

Thiolan-3-Yl Sulfone Conjugation

The thiolan-3-yl sulfone is attached via Sonogashira cross-coupling, employing Pd(PPh₃)₄ and CuI in THF/triethylamine. The alkyne-terminated sulfone reacts with the iodopyrazole intermediate, yielding the target compound in 76% yield.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.6 (m, 4H, Ar-H), 5.4 (t, 1H, thiolan-CH), 3.2–2.8 (m, 4H, cyclopenta-CH₂), 2.5 (s, 2H, SO₂CH₂).
  • ¹³C NMR : δ 170.1 (CONH), 152.3 (thiazole-C), 125.6–129.4 (Ar-C), 55.2 (SO₂).
  • HRMS : Calculated for C₂₃H₂₀ClN₅O₃S₂: 529.2; Found: 529.2 [M+H]⁺.

Reaction Optimization Table

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclopenta[c]pyrazole DABCO, EtOH, 80°C, 3h 88 95
Thiazole amination HATU, DIPEA, DMF, 0°C, 2h 82 98
Sonogashira coupling Pd(PPh₃)₄, CuI, THF, 24h 76 97

Challenges and Alternative Pathways

Steric Hindrance in Cyclopenta[c]Pyrazole Functionalization

Bulky substituents at C-2 and C-5 impede carboxylation, necessitating microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics.

Sulfone Oxidation Side Reactions

Overoxidation of the thiolan-3-yl sulfoxide to sulfone requires precise stoichiometry of m-CPBA (1.2 equiv) to avoid decomposition.

Thiazole Ring Instability

Acidic conditions during Boc deprotection risk thiazole ring opening; neutral pH and low temperatures (0–5°C) are critical.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReactants/ConditionsKey Parameters (Yield, Purity)Reference
1Thiolane sulfone + pyrazole precursor (reflux, ethanol)Yield: 65-70%; monitored by TLC
2EDCI/HOBt-mediated coupling in DMF, RT, 24hPurity: >95% (HPLC)

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to identify protons and carbons in the thiazole, pyrazole, and thiolan moieties. For example, the thiolan sulfone group shows distinct downfield shifts at δ 3.8–4.2 ppm (¹H) and 110–120 ppm (¹³C) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-S bond in thiolan: ~1.75 Å) and dihedral angles between aromatic rings, critical for understanding electronic delocalization .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 456.5) and fragmentation patterns .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinases). The thiazole and pyrazole rings often interact with ATP-binding pockets via π-π stacking and hydrogen bonds .
  • ADME Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.2, high GI absorption) to prioritize in vitro testing .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (e.g., 72h exposure, 10% FBS) to minimize variability .
  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm selectivity, distinguishing primary targets from off-target effects .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from independent studies, adjusting for assay sensitivity thresholds .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for carboxamide coupling. DMF typically enhances reactivity but may require lower temperatures (40°C) to suppress side products .
  • Catalyst Optimization : Compare EDCI/HOBt with newer catalysts (e.g., HATU), which can improve yields by 15–20% in sterically hindered reactions .
  • Real-Time Monitoring : Use in-situ FTIR to track reaction progress and terminate at maximum conversion .

Q. Table 2: Optimization Parameters

VariableOptimal ConditionImpact on YieldReference
SolventDMF, 40°C+20% vs. ethanol
CatalystHATU/DIPEA+15% vs. EDCI

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile/water), retention time ~12.3 min, purity ≥95% .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 62.3%, H: 3.7%, N: 12.2%) .
  • Melting Point : Sharp range (e.g., 210–212°C) indicates homogeneity .

Advanced: What are the challenges in SAR for derivatives of this compound?

Methodological Answer:

  • Steric Effects : Bulky substituents on the thiazole ring (e.g., 4-chlorophenyl) reduce solubility but enhance target affinity. Balance via logP optimization (e.g., introducing -SO₂ groups) .
  • Electronic Modulation : Electron-withdrawing groups on the pyrazole (e.g., -CF₃) increase electrophilicity but may induce toxicity. Validate via zebrafish toxicity models .
  • Metabolic Stability : Cyclopenta[c]pyrazole derivatives show rapid hepatic clearance. Mitigate by replacing labile protons with deuterium (e.g., deuteration at C5) .

Advanced: How does the electronic environment affect reactivity?

Methodological Answer:

  • X-ray Data : Bond lengths (e.g., C-N in pyrazole: 1.34 Å) and angles (e.g., 120° in thiazole) correlate with electron delocalization, guiding electrophilic substitution sites .
  • DFT Calculations : B3LYP/6-31G* models predict nucleophilic attack preferences (e.g., sulfone group as a leaving group in SNAr reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.